N-[2-(pyridin-3-yloxy)ethyl]acetamide
Description
N-[2-(Pyridin-3-yloxy)ethyl]acetamide is an acetamide derivative featuring a pyridin-3-yloxy group linked via an ethyl chain to the acetamide moiety.
Properties
IUPAC Name |
N-(2-pyridin-3-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-8(12)11-5-6-13-9-3-2-4-10-7-9/h2-4,7H,5-6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVJUWQNQOARLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(pyridin-3-yloxy)ethyl]acetamide typically involves the reaction of 3-hydroxypyridine with 2-bromoethyl acetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridine attacks the bromoethyl acetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 3-hydroxypyridine, 2-bromoethyl acetate, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-3-yloxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; solvent: water or acetic acid; temperature: room temperature to 50°C.
Reduction: Lithium aluminum hydride; solvent: ether or tetrahydrofuran (THF); temperature: 0-25°C.
Substitution: Amines or thiols; solvent: ethanol or methanol; temperature: 25-60°C.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: Corresponding substituted amides or thioamides
Scientific Research Applications
N-[2-(pyridin-3-yloxy)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-3-yloxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological activities of N-[2-(pyridin-3-yloxy)ethyl]acetamide and related compounds:
Physicochemical Properties
- Solubility : Hydroxy or methoxy groups (e.g., N-(2-hydroxypyridin-3-yl)acetamide) enhance water solubility, while lipophilic groups like indole reduce it .
- Metabolic Stability : Methoxy groups in melatonin improve resistance to oxidative metabolism compared to unsubstituted indoles .
- Electronic Effects : Electron-withdrawing groups (e.g., iodo in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide) may alter reactivity and binding affinities .
Biological Activity
N-[2-(pyridin-3-yloxy)ethyl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a detailed examination of its biological activity, including biochemical properties, mechanisms of action, and relevant research findings.
This compound has been identified as an inhibitor of key enzymes involved in viral replication, notably reverse transcriptase (RT), which is essential for the replication of viruses such as HIV. The compound's ability to inhibit RT leads to a decrease in viral load in infected cells, showcasing its potential as an antiviral agent.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 194.24 g/mol |
| Solubility | Soluble in DMSO and ethanol; limited solubility in water |
| Stability | Stable under neutral pH; degradation observed under extreme conditions |
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The compound binds to the active site of reverse transcriptase, blocking its catalytic activity, which prevents the synthesis of viral DNA. This interaction is critical for its antiviral efficacy .
Molecular Interactions
- Pyridine Ring : Engages in π-π stacking interactions.
- Acetamide Group : Forms hydrogen bonds with target enzymes, enhancing binding affinity.
Cellular Effects
In various cellular models, this compound has been shown to influence multiple cellular processes:
- Cell Signaling : Modulates pathways related to inflammation and immune responses.
- Gene Expression : Alters the expression levels of genes involved in viral replication and cellular metabolism.
- Metabolic Pathways : Affects metabolic flux by interacting with various enzymes and cofactors.
Anti-HIV Activity
Recent studies have evaluated the anti-HIV activity of this compound derivatives. A series of compounds were synthesized and tested for their inhibitory effects against HIV-1 in MT-4 cell cultures. Among these, certain derivatives exhibited moderate inhibitory activities with EC values ranging from 8.18 μM to 41.52 μM .
Structure-Activity Relationship (SAR)
A preliminary SAR analysis indicated that modifications on the pyridine ring significantly affect the compound's biological activity. For instance:
- Substituted Derivatives : Certain substitutions enhanced anti-HIV activity, while others reduced it.
Table 2: EC Values of Selected Derivatives
| Compound | EC (μM) | Activity Level |
|---|---|---|
| Ia | 41.52 | Moderate |
| Ih | 25.00 | Moderate |
| Ij | 8.18 | High |
Dosage Effects and Toxicity
In animal models, the dosage of this compound plays a crucial role in its efficacy and toxicity profile. Lower doses have been shown to effectively inhibit viral replication without significant toxicity, whereas higher doses may lead to adverse effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
